Complanatoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

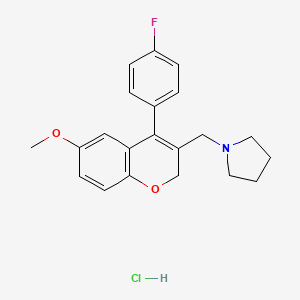

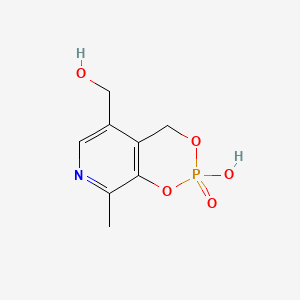

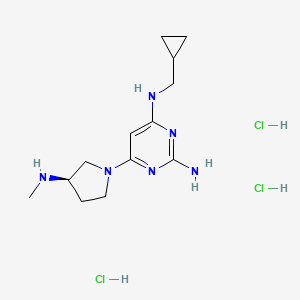

Complanatoside A is a flavonol glycoside isolated from Astragalus complanatus . It is currently used as a quality control index for A. complanatus in the 2010 edition of the Chinese Pharmacopoeia .

Synthesis Analysis

A simple and sensitive LC-MS/MS method has been developed for the determination of Complanatoside A in rat plasma over the range of 2.3–575 ng/mL . Complanatoside A is extracted from plasma by a protein precipitation procedure, separated by LC, and detected by MS/MS in positive electrospray ionization mode .Molecular Structure Analysis

The molecular formula of Complanatoside A is C27H30O18 . Its molecular weight is 642.52 .Physical And Chemical Properties Analysis

Complanatoside A has a molecular weight of 642.52 . It is stable if stored as directed . Its solubility in DMSO is ≥ 35.7 mg/mL .Wissenschaftliche Forschungsanwendungen

Complanatoside A: A Comprehensive Analysis of Scientific Research Applications

Anti-Adipogenic Effects: Complanatoside A has been studied for its lipid-lowering effects, confirmed through oil red O staining and the measurement of intracellular and extracellular triglyceride contents. This suggests a potential role in the treatment of conditions associated with lipid metabolism .

2. Enhancement of Stress Resistance and Lifespan Research indicates that Complanatoside A may increase stress resistance and extend the lifespan of Caenorhabditis elegans, implicating a possible application in aging-related studies and therapies .

3. Renal Fibrosis Treatment in Diabetic Mice Complanatoside A has shown promise as a candidate for treating kidney diseases, particularly by blocking renal fibrosis in diabetic mice, which could lead to new therapeutic approaches for diabetic nephropathy .

Wirkmechanismus

Complanatoside A (CA) is a flavonol glycoside isolated from Astragalus complanatus . It has been reported to have potential anti-inflammatory and anti-oxidative activities . This article will cover the mechanism of action of Complanatoside A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of Complanatoside A is NOX4 . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including inflammation and fibrosis .

Mode of Action

Complanatoside A interacts with its target, NOX4, by inhibiting its upregulation during diabetes and TGF-β1 in HK-2 cells . This interaction leads to the suppression of NLRP3 inflammasome activation and downstream inflammation gene expression such as IL-18 and IL-1β .

Biochemical Pathways

The inhibition of NOX4 by Complanatoside A affects several biochemical pathways. It obstructs the epithelial-mesenchymal transition (EMT) to protect renal tubular epithelial cells against fibrosis via blocking NLRP3 activation . Additionally, it reverses the markedly raised autophagy levels in the diabetic model characterized by increasing LC3II/LC3I and Beclin1 .

Pharmacokinetics

A study has shown that salt-processing can facilitate the in vivo adsorption and accelerate the excretion of Complanatoside A . This suggests that the compound’s ADME properties and bioavailability can be influenced by the method of processing .

Result of Action

The action of Complanatoside A results in several molecular and cellular effects. It attenuates glomerular hypertrophy, collagen matrix deposition, and tubular interstitial fibrosis in diabetic mice . Moreover, it hinders the activation of TGF-β1-inducible epithelial-mesenchymal transition (EMT) in HK-2 cells .

Action Environment

While specific studies on how environmental factors influence the action of Complanatoside A are limited, it’s known that the compound’s efficacy can be influenced by the method of processing . For instance, salt-processing has been shown to enhance the compound’s absorption and accelerate its excretion .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVOJEYSNCNXJN-XUAXIHHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Complanatoside A | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)